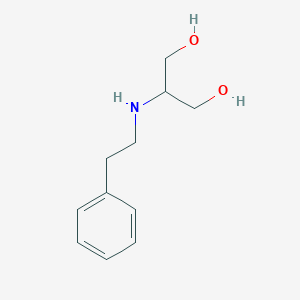
3-(2-Isocyanatoethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isocyanatoethyl)-1,2-oxazole is a chemical compound that features both an isocyanate group and an oxazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, while the oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isocyanatoethyl)-1,2-oxazole typically involves the reaction of 3-(2-aminoethyl)-1,2-oxazole with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{3-(2-aminoethyl)-1,2-oxazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3-(2-Isocyanatoethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Tertiary amines or metal catalysts are often used to accelerate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学研究应用
3-(2-Isocyanatoethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
作用机制
The mechanism of action of 3-(2-Isocyanatoethyl)-1,2-oxazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, making it useful in polymer chemistry.
2-Isocyanatoethyl acrylate: Similar to 2-Isocyanatoethyl methacrylate but with an acrylate group instead of a methacrylate group.
Isocyanatoethyl methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
Uniqueness
3-(2-Isocyanatoethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the isocyanate group and the oxazole ring makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
3-(2-isocyanatoethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2 |
InChI 键 |
VKQWMENTMRAKNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CON=C1CCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)












